![molecular formula C14H11FO2 B596496 Methyl 5-fluoro-2-phenylbenzoate CAS No. 1247810-91-8](/img/structure/B596496.png)
Methyl 5-fluoro-2-phenylbenzoate
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Overview
Description
Methyl 5-fluoro-2-phenylbenzoate is a chemical compound with the linear formula C14H11FO2 . It has a molecular weight of 230.24 . The IUPAC name for this compound is methyl 4-fluoro[1,1’-biphenyl]-2-carboxylate .
Molecular Structure Analysis
The InChI code for Methyl 5-fluoro-2-phenylbenzoate is 1S/C14H11FO2/c1-17-14(16)13-9-11(15)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Methyl 5-fluoro-2-phenylbenzoate has a molecular weight of 230.24 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Chemical Properties
“Methyl 5-fluoro-2-phenylbenzoate” is a chemical compound with the CAS Number: 1247810-91-8. It has a molecular weight of 230.24 . The IUPAC name for this compound is methyl 4-fluoro [1,1’-biphenyl]-2-carboxylate .
Potential Use in Fungicides
While there is no direct mention of “Methyl 5-fluoro-2-phenylbenzoate” being used as a fungicide, it’s worth noting that benzimidazole fungicides, which are based on the benzimidazole ring structure, are highly effective, low-toxicity, systemic broad-spectrum fungicides . They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects . Given the structural similarity, it’s possible that “Methyl 5-fluoro-2-phenylbenzoate” could have similar applications, but further research would be needed to confirm this.
Future Research Directions
The current research on benzimidazole fungicides is primarily focused on carbendazim, thiabendazole, benomyl, and thiophanate-methyl . Research on other benzimidazole fungicides, potentially including “Methyl 5-fluoro-2-phenylbenzoate”, is relatively scarce and not sufficiently in-depth, indicating that these fungicides warrant further development and use .
Future Directions
Mechanism of Action
Mode of Action
It’s worth noting that many fluorinated compounds are known to interact with their targets by forming strong bonds, which can lead to changes in the target’s function .
Biochemical Pathways
For instance, if it targets enzymes involved in metabolic processes, it could potentially disrupt those pathways .
Pharmacokinetics
Like other small organic molecules, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
Depending on its targets and mode of action, this compound could potentially alter cellular functions, disrupt metabolic processes, or even induce cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 5-fluoro-2-phenylbenzoate . For instance, extreme pH or temperature could potentially affect the compound’s structure and function .
properties
IUPAC Name |
methyl 5-fluoro-2-phenylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-14(16)13-9-11(15)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACAUOKBAYORPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716521 |
Source
|
Record name | Methyl 4-fluoro[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1247810-91-8 |
Source
|
Record name | Methyl 4-fluoro[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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